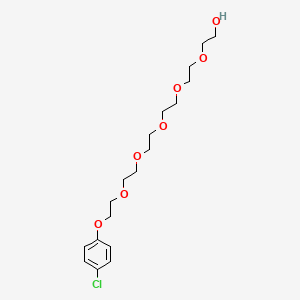
17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL: is a synthetic organic compound characterized by the presence of a chlorophenoxy group and multiple ether linkages
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-chlorophenol with a series of ethylene oxide units. The process can be summarized as follows:
Starting Material: 4-chlorophenol is reacted with ethylene oxide in the presence of a base such as potassium hydroxide (KOH) to form the intermediate compound.
Polymerization: The intermediate is then subjected to further polymerization with additional ethylene oxide units to achieve the desired chain length.
Final Product: The reaction mixture is purified to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions and ensure consistent product quality.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy compounds.
科学研究应用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Polymer Science: Incorporated into polymer matrices to modify physical and chemical properties.
Biology:
Drug Delivery: Explored as a potential carrier for drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatibility: Studied for its biocompatibility and potential use in biomedical applications.
Medicine:
Therapeutics: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Diagnostics: Utilized in diagnostic assays and imaging techniques.
Industry:
Surfactants: Used as a surfactant in various industrial applications, including detergents and emulsifiers.
Lubricants: Incorporated into lubricant formulations to enhance performance and stability.
作用机制
The mechanism of action of 17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors on cell surfaces, modulating cellular responses.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Influence signal transduction pathways, leading to altered cellular functions.
相似化合物的比较
(4-Chlorophenoxy)acetic Acid: A plant growth regulator with similar structural features but different applications.
Chlorphenesin: A muscle relaxant with a chlorophenoxy group, used in medical applications.
Rafoxanide: An anthelmintic compound with a chlorophenoxy group, used in veterinary medicine.
Uniqueness:
Structural Features: The presence of multiple ether linkages and a long carbon chain distinguishes 17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL from other similar compounds.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.
属性
CAS 编号 |
90213-20-0 |
|---|---|
分子式 |
C18H29ClO7 |
分子量 |
392.9 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-(4-chlorophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H29ClO7/c19-17-1-3-18(4-2-17)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-6-5-20/h1-4,20H,5-16H2 |
InChI 键 |
FNOUSLMFYUXUCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OCCOCCOCCOCCOCCOCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


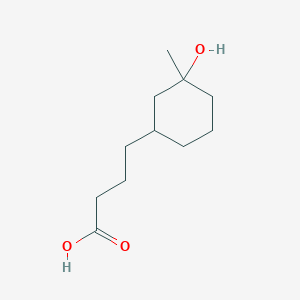
![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)

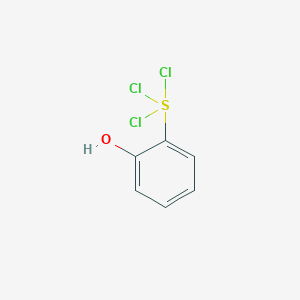
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
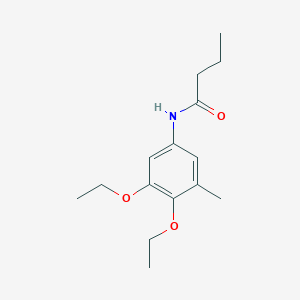
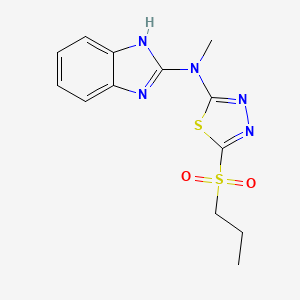
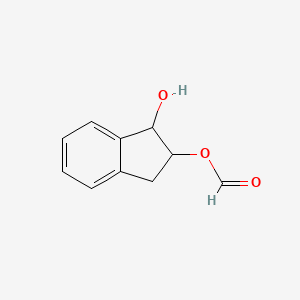
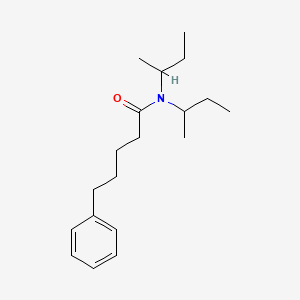
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
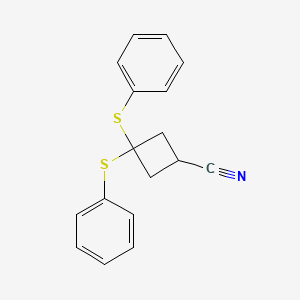
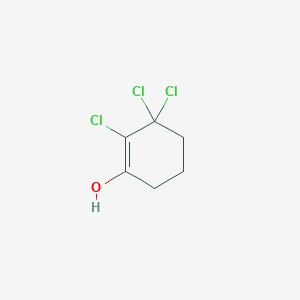
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)

